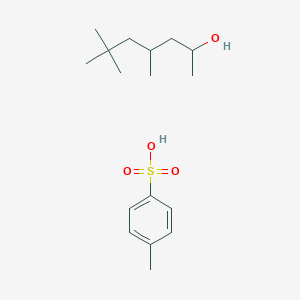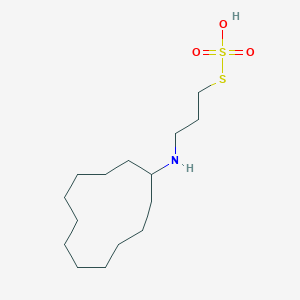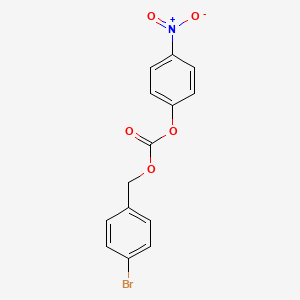
(4-Bromophenyl)methyl 4-nitrophenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromophenyl)methyl 4-nitrophenyl carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a bromophenyl group and a nitrophenyl group attached to a carbonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)methyl 4-nitrophenyl carbonate typically involves the reaction of (4-Bromophenyl)methanol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group in the nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The carbonate linkage can be hydrolyzed under acidic or basic conditions to yield (4-Bromophenyl)methanol and 4-nitrophenol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Various substituted (4-Bromophenyl)methyl derivatives.
Reduction: (4-Bromophenyl)methyl 4-aminophenyl carbonate.
Hydrolysis: (4-Bromophenyl)methanol and 4-nitrophenol.
Applications De Recherche Scientifique
Chemistry: (4-Bromophenyl)methyl 4-nitrophenyl carbonate is used as an intermediate in organic synthesis. It can be employed in the preparation of various functionalized compounds through substitution and reduction reactions.
Biology and Medicine:
Industry: In materials science, this compound can be used in the synthesis of polymers and other advanced materials with tailored properties.
Mécanisme D'action
The mechanism of action of (4-Bromophenyl)methyl 4-nitrophenyl carbonate largely depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through the formation of a transition state where the nucleophile attacks the carbon atom bonded to the bromine.
Comparaison Avec Des Composés Similaires
- (4-Bromophenyl)methyl 4-bromobenzoate
- 4-Bromophenyl (chloromethyl) carbonate
Comparison: (4-Bromophenyl)methyl 4-nitrophenyl carbonate is unique due to the presence of both a bromophenyl and a nitrophenyl group. This combination allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis. In contrast, compounds like (4-Bromophenyl)methyl 4-bromobenzoate and 4-Bromophenyl (chloromethyl) carbonate may have more limited reactivity due to the absence of the nitro group.
Propriétés
Numéro CAS |
38065-38-2 |
|---|---|
Formule moléculaire |
C14H10BrNO5 |
Poids moléculaire |
352.14 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H10BrNO5/c15-11-3-1-10(2-4-11)9-20-14(17)21-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2 |
Clé InChI |
RIHUSBLHXQIMAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


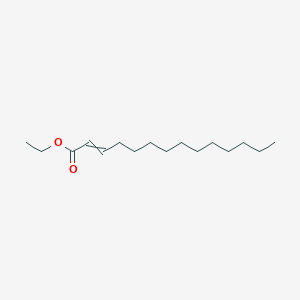
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

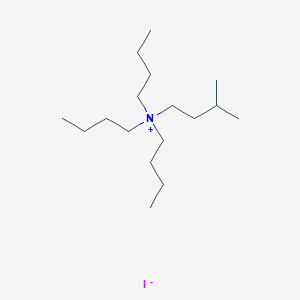
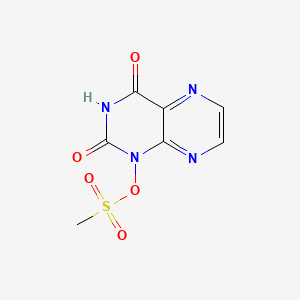
![2-[2-Hydroxy-4-(4-methylanilino)benzoyl]benzoic acid](/img/structure/B14662676.png)
![N,N'-[6-(5-Nitro-2-furyl)-S-triazine-2,4-diyl]bisacetamide](/img/structure/B14662679.png)
